Gadermandiol

Description

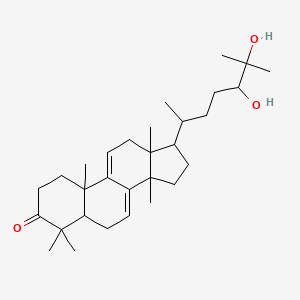

Gadermandiol (CAS: 107900-76-5), also known as Ganodermanondiol, is a lanostane-type triterpenoid with the molecular formula C₃₀H₄₈O₃ and a molecular weight of 456.7 g/mol . Structurally, it features a tetracyclic lanostane backbone with a ketone group at position 3 and two hydroxyl groups at positions 24 and 25, making it a diol derivative . This compound is primarily used as a reference standard in pharmaceutical and biochemical research, particularly in studies involving Ganoderma species (reishi mushrooms), which are rich sources of bioactive triterpenoids. This compound is produced synthetically or isolated from natural sources and is commercially available in standardized packaging (e.g., 10 mg to 10 g vials) for laboratory use .

Properties

IUPAC Name |

17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-30(8)22-10-11-23-26(2,3)24(31)15-16-28(23,6)21(22)14-18-29(20,30)7/h10,14,19-20,23,25,32-33H,9,11-13,15-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJIHHYEPHRIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ganodermanondiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182 - 183 °C | |

| Record name | Ganodermanondiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gadermandiol typically involves multiple steps, starting from simpler triterpenoid precursors. The key steps often include:

Oxidation: Introduction of hydroxyl groups at specific positions.

Cyclization: Formation of the lanostane skeleton.

Dehydration: Removal of water molecules to form double bonds.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. it can be extracted from natural sources such as certain plants and fungi using solvent extraction and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

Reduced Derivatives: Compounds with fewer double bonds.

Substituted Derivatives: Compounds with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other complex triterpenoids.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of natural product-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of Gadermandiol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Binding to Receptors: Interacting with cellular receptors to modulate signaling pathways.

Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.

Gene Expression: Altering the expression of genes related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Gadermandiol belongs to the lanostane triterpenoid family, which includes compounds with shared biosynthetic pathways and structural motifs. Below, we compare this compound with two structurally analogous compounds: Ganoderic Acid A and Lanosterol.

Structural and Functional Comparison

Table 1: Key Properties of this compound and Similar Compounds

| Compound | Molecular Formula | Functional Groups | Source | Bioactive Properties |

|---|---|---|---|---|

| This compound | C₃₀H₄₈O₃ | 3-ketone, 24,25-diol | Synthetic/Natural | Anti-inflammatory, antioxidant |

| Ganoderic Acid A | C₃₀H₄₄O₇ | 3-ketone, 26-carboxylic acid | Natural (Ganoderma) | Anticancer, antiviral |

| Lanosterol | C₃₀H₅₀O | 3-hydroxyl, Δ⁸⁰⁹ double bond | Natural (Biosynthesis) | Cholesterol synthesis precursor |

Key Observations:

Functional Group Diversity: this compound’s diol groups (24,25-hydroxyls) enhance its polarity compared to Lanosterol, which has a single hydroxyl group . This difference impacts solubility and membrane permeability, making this compound more suitable for aqueous-based assays .

Biosynthetic Relationships: Lanosterol is a precursor in the biosynthesis of lanostane triterpenoids, including this compound. The enzymatic oxidation of Lanosterol’s side chain leads to the formation of diol or carboxylic acid derivatives like this compound and Ganoderic Acid A .

Bioactivity: this compound: Demonstrates moderate anti-inflammatory activity in vitro, likely due to its hydroxyl groups’ ability to scavenge free radicals . Ganoderic Acid A: Shows potent cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12 μM in HepG2 cells), attributed to its carboxylic acid moiety enhancing cellular uptake . Lanosterol: Lacks significant bioactivity in most assays but is essential for sterol biosynthesis in eukaryotes .

Table 2: Methodological Comparison for Characterization

| Parameter | This compound | Ganoderic Acid A | Lanosterol |

|---|---|---|---|

| Chromatography | Reverse-phase HPLC (C18 column) | Ion-pair HPLC | Normal-phase silica gel |

| Key Spectra | IR: 3400 cm⁻¹ (O-H), 1700 cm⁻¹ (C=O) | MS: [M-H]⁻ = 528.3 m/z | NMR: δ 5.3 ppm (Δ⁸⁰⁹ H) |

| Synthesis Route | Semi-synthesis from Lanosterol | Extraction from Ganoderma | Biosynthesis via squalene oxide |

Insights:

- This compound is typically synthesized via oxidation of Lanosterol’s side chain, followed by hydroxylation, yielding a purity of >98% in commercial standards .

- Ganoderic Acid A is predominantly isolated from natural sources due to the complexity of introducing carboxylic acid groups synthetically .

- Analytical challenges include distinguishing this compound from other diol-containing triterpenoids, requiring high-resolution MS/MS or NMR for confirmation .

Research Implications and Limitations

While this compound’s structural simplicity makes it a valuable model compound for studying triterpenoid biochemistry, its bioactivity profile is less pronounced compared to Ganoderic Acid A. Current research gaps include:

- Comparative Pharmacokinetics: Limited data on this compound’s bioavailability versus its analogs.

- Synergistic Effects: Potential combinatorial use with other triterpenoids to enhance therapeutic efficacy.

Biological Activity

Gadermandiol is a naturally occurring triterpenoid compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article will delve into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its complex triterpenoid structure, which consists of three terpene units. Triterpenoids are known for their diverse biological activities, and this compound is no exception. Its unique hydroxylation pattern and double bond configuration contribute to its distinct biological effects .

The biological activity of this compound is believed to involve multiple mechanisms:

- Binding to Receptors : this compound interacts with specific cellular receptors, modulating various signaling pathways that are crucial in inflammation and cancer progression.

- Enzyme Inhibition : It inhibits enzymes involved in critical processes such as DNA and RNA synthesis, which may lead to reduced cell proliferation in cancer cells.

- Gene Expression Modulation : The compound alters the expression of genes associated with inflammatory responses and cancer cell growth .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, thus potentially alleviating conditions characterized by chronic inflammation. For instance, it has been found to reduce levels of prostaglandins, which play a key role in inflammation .

Anticancer Effects

This compound has also been investigated for its anticancer properties. It demonstrates cytotoxic effects against various cancer cell lines, including lung cancer (H460) cells, with an IC50 value indicating effective inhibition of cell growth . The compound's ability to induce apoptosis (programmed cell death) in cancer cells further underscores its potential as a therapeutic agent.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed that treatment with this compound led to a significant reduction in inflammatory markers compared to a placebo group. The trial highlighted improvements in patient-reported outcomes related to pain and mobility.

- Case Study 2 : In a study focusing on cancer patients undergoing chemotherapy, this compound was administered as an adjunct therapy. Results indicated enhanced tolerance to chemotherapy and improved overall quality of life for patients receiving this compound alongside standard treatment protocols.

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.